

Pharmacological Profile of UR-3216: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

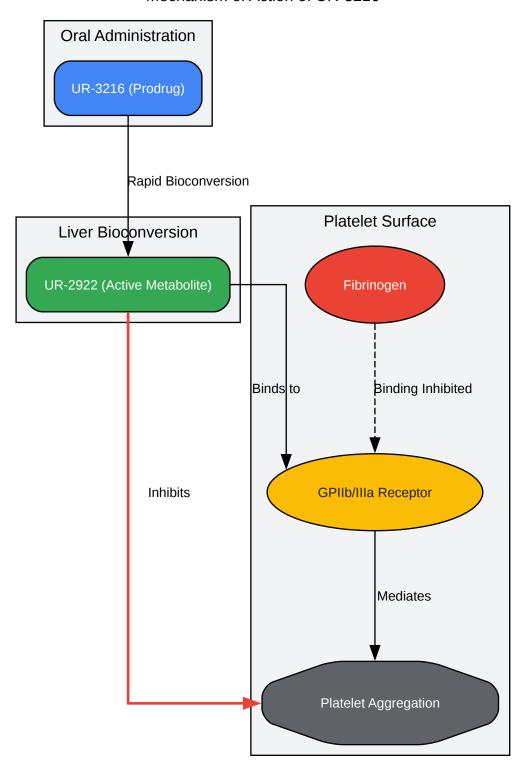
UR-3216 is a novel, orally bioavailable double prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Developed for the prevention and treatment of cardiovascular diseases, **UR-3216** exhibits a favorable pharmacological profile characterized by high affinity, slow dissociation from its target, and a superior in vivo efficacy and safety profile compared to other oral GPIIb/IIIa antagonists. This technical guide provides a comprehensive overview of the pharmacological properties of **UR-3216**, including its mechanism of action, binding kinetics, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Mechanism of Action

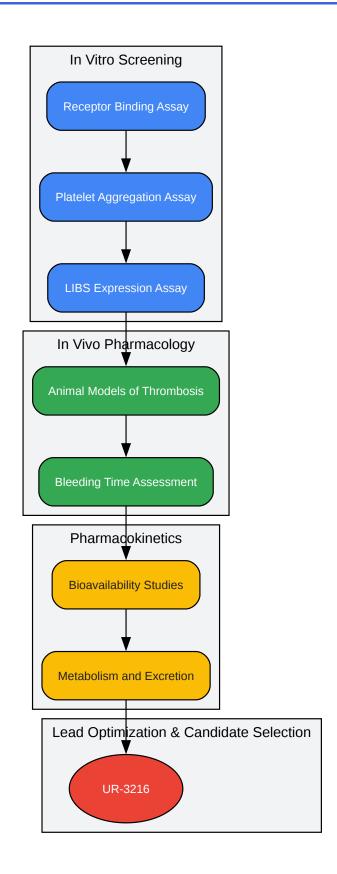
UR-3216 is a double prodrug that undergoes rapid bioconversion in the liver to its active form, UR-2922.[1] UR-2922 is a high-affinity antagonist of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2][3] By binding to the GPIIb/IIIa receptor, UR-2922 competitively inhibits the binding of fibrinogen and other ligands, thereby preventing platelet aggregation and thrombus formation.[1] A key feature of UR-2922 is its inability to induce ligand-induced binding sites (LIBS), a conformational change in the GPIIb/IIIa receptor that can lead to paradoxical prothrombotic effects and thrombocytopenia, which has been a significant issue with other small molecule GPIIb/IIIa antagonists.[1][3][4]



Mechanism of Action of UR-3216







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